

proper storage and handling of (+)-SHIN1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B610824

[Get Quote](#)

Technical Support Center: (+)-SHIN1

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and experimental use of **(+)-SHIN1**.

Frequently Asked Questions (FAQs)

Q1: What is **(+)-SHIN1** and what is its primary mechanism of action? A: **(+)-SHIN1**, also known as (+)-RZ-2994, is the active enantiomer of SHIN1. It is a potent inhibitor of both cytosolic Serine Hydroxymethyltransferase 1 (SHMT1) and mitochondrial SHMT2.^{[1][2][3]} By inhibiting these enzymes, **(+)-SHIN1** blocks the conversion of serine to glycine, which depletes the one-carbon units essential for purine and nucleotide triphosphate synthesis.^{[4][5]} This disruption of one-carbon metabolism ultimately leads to the inhibition of cell growth and can induce apoptosis.^{[5][6]}

Q2: How should I store **(+)-SHIN1** powder? A: The solid (powder) form of **(+)-SHIN1** should be stored at -20°C. Under these conditions, it is stable for up to three years.^{[4][7]}

Q3: What are the recommended storage conditions for **(+)-SHIN1** stock solutions? A: Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.^{[2][4]} For long-term storage, keep aliquots at -80°C, where they are stable for at least 6 months to a year.^{[1][4]} For short-term storage, -20°C is acceptable for up to one month.^{[1][4]}

Q4: What is the best solvent for preparing a stock solution of **(+)-SHIN1**? A: DMSO is the recommended solvent for preparing high-concentration stock solutions of **(+)-SHIN1**.^[1] It is highly soluble in DMSO, reaching concentrations of 50 mM or greater. It is critical to use newly opened, anhydrous (hygroscopic) DMSO, as moisture can significantly reduce solubility.^{[1][4]}

Q5: What are the general safety precautions for handling **(+)-SHIN1**? A: Standard laboratory safety practices should be followed. Avoid inhalation of the powder and prevent contact with skin and eyes.^[8] It is harmful if swallowed.^[8] Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the compound in a well-ventilated area.^[8] According to its Safety Data Sheet (SDS), it is also very toxic to aquatic life with long-lasting effects, so proper disposal is crucial.^[8]

Quantitative Data Summary

Table 1: Storage Conditions and Stability

Form	Storage Temperature	Stability Period	Source(s)
Powder	-20°C	3 years	[4] [7]
In Solvent	-80°C	6 months - 2 years	[1] [2] [4]
In Solvent	-20°C	1 month	[1] [4]

Table 2: Inhibitory Activity (IC₅₀)

Target/Cell Line	IC ₅₀ Value	Source(s)
Human SHMT1 (in vitro)	5 nM	[2] [4] [7]
Human SHMT2 (in vitro)	13 nM	[2] [4] [7]
HCT-116 Cells (WT)	870 nM	[1] [5]
HCT-116 Cells (SHMT2 deletion)	< 50 nM	[1]

Table 3: Solubility Specifications

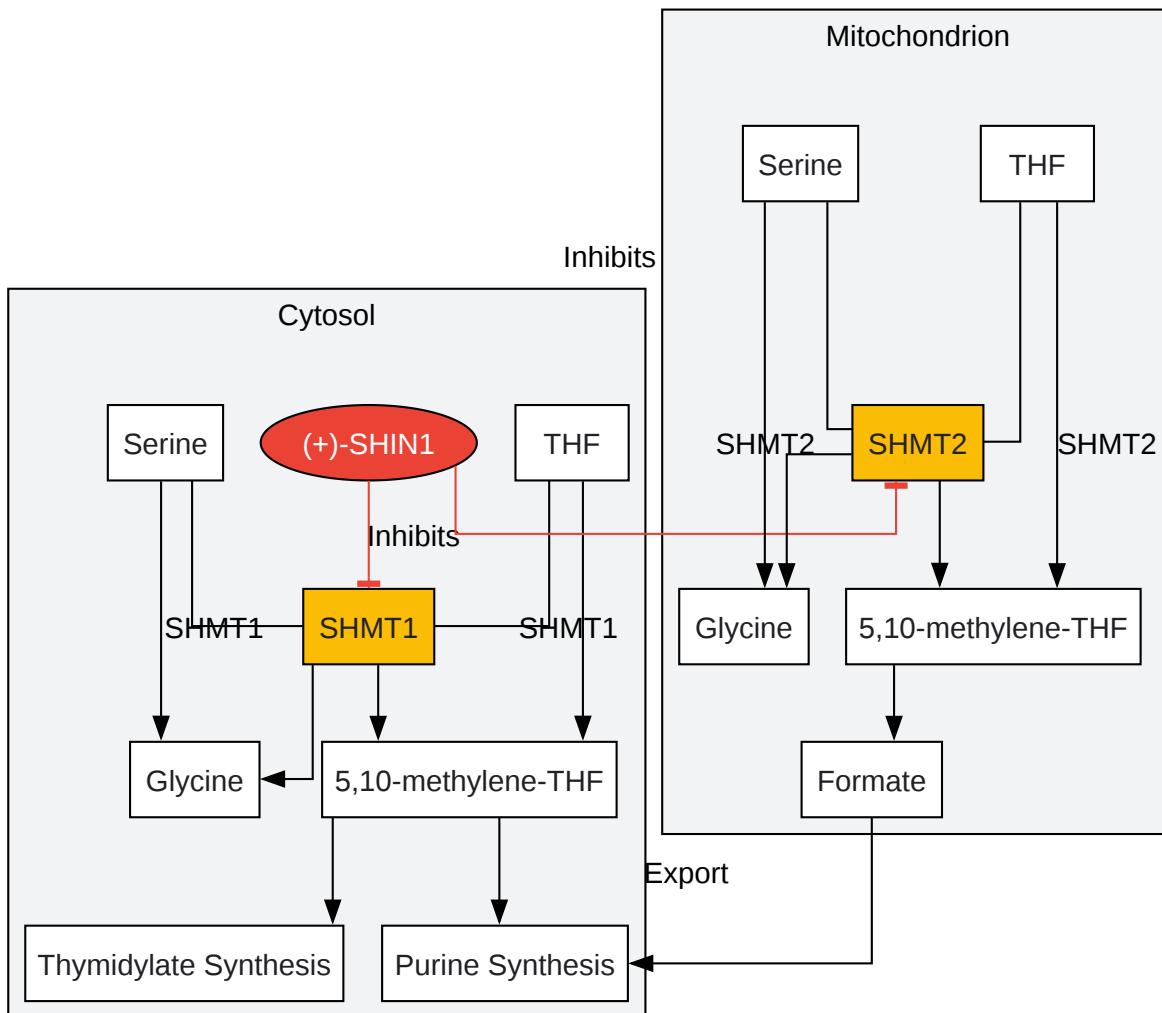
Solvent	Concentration	Notes	Source(s)
DMSO	≥ 100 mg/mL (249.71 mM)	Use fresh, anhydrous DMSO.	[1]
DMSO	80 mg/mL (199.76 mM)	Moisture reduces solubility.	[4]
In Vivo Formulation 1	≥ 2.5 mg/mL (6.24 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[1]
In Vivo Formulation 2	≥ 2.5 mg/mL (6.24 mM)	10% DMSO, 90% Corn Oil	[1]

Troubleshooting Guide

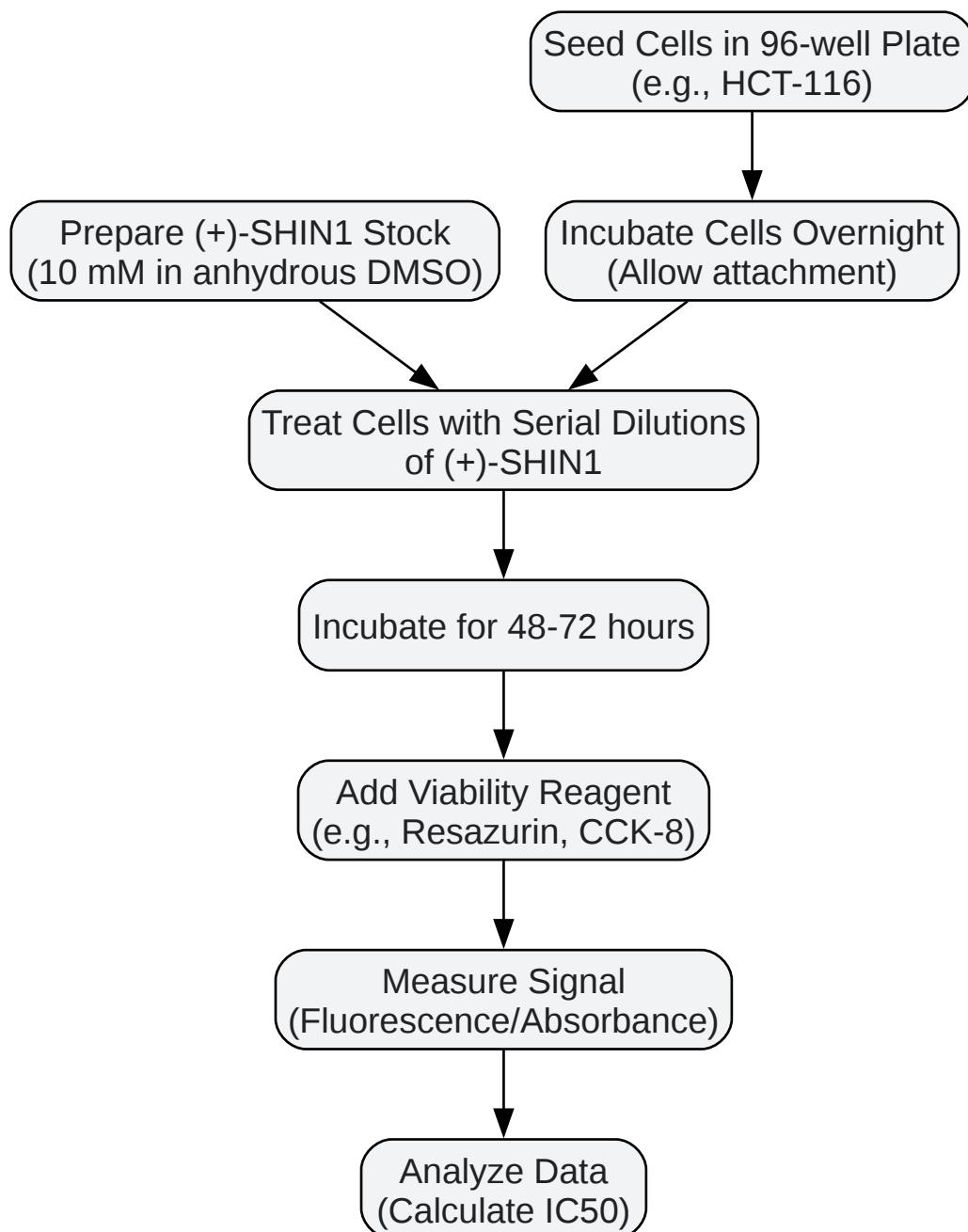
Issue 1: My **(+)-SHIN1** powder will not fully dissolve in DMSO, or a precipitate forms.

- Q: I'm having trouble dissolving the compound. What should I do?
 - A: First, ensure you are using fresh, anhydrous DMSO, as absorbed moisture is a common cause of reduced solubility.[1][4] Second, gentle warming and/or sonication can be used to aid dissolution.[1][7] If precipitation occurs after adding the solution to an aqueous buffer or cell culture medium, this is expected due to the compound's low aqueous solubility. For cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line.

Issue 2: I am observing inconsistent or no effect in my cell-based experiments.

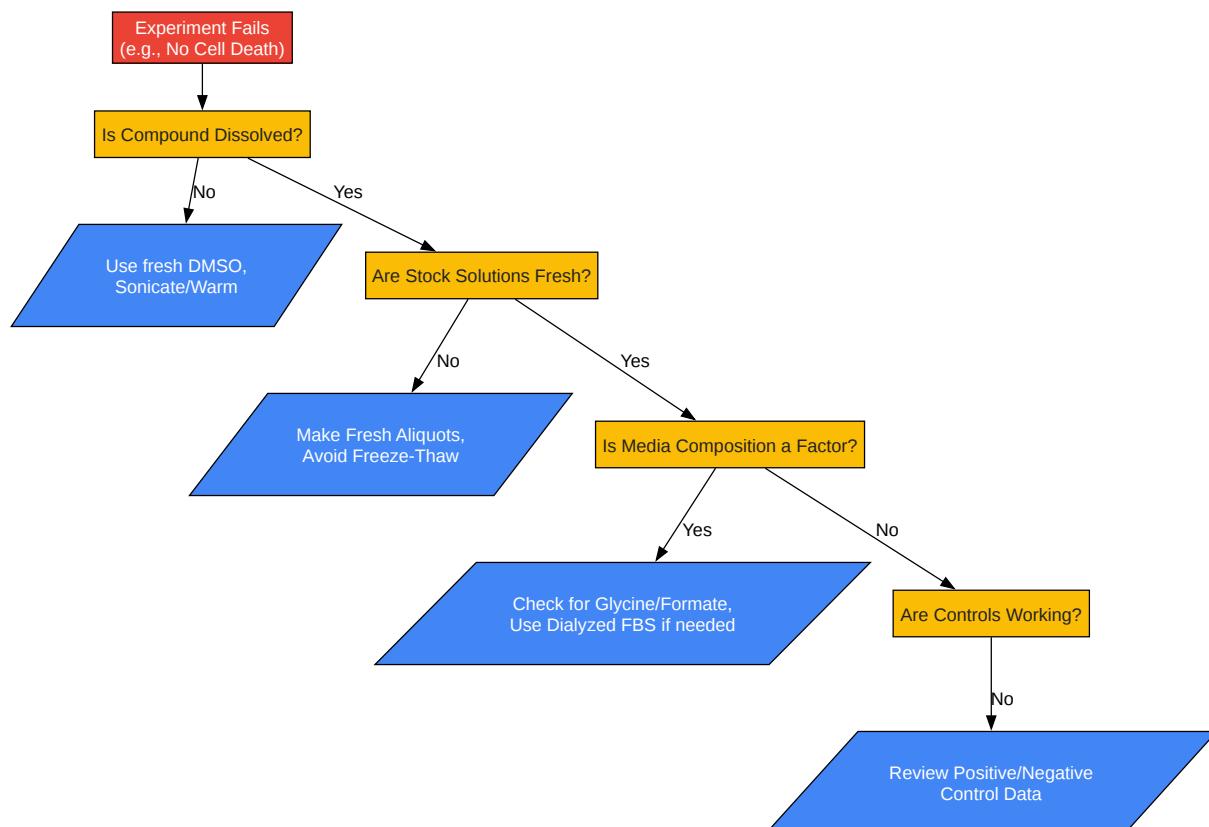

- Q: My results vary between experiments. What could be the cause?
 - A: Inconsistent results can stem from several factors. Ensure your stock solution has been stored correctly and that you are using a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.[4] Verify the final concentration of **(+)-SHIN1** in your assay. Since its mechanism involves depleting nucleotide pools, the metabolic state of your cells and the composition of the culture medium (e.g., glycine concentration) can significantly influence the outcome.[5]

- Q: I don't see the expected level of cell growth inhibition. Why might this be?
 - A: The effect of **(+)-SHIN1** can be rescued by the addition of formate or glycine to the culture medium, as these can replenish the one-carbon and glycine pools downstream of SHMT inhibition.[5] Check the formulation of your cell culture medium. If it is rich in these metabolites, a higher concentration of **(+)-SHIN1** may be required to observe an effect. Additionally, confirm cell line identity and ensure the target enzymes (SHMT1/2) are expressed.


Issue 3: I am planning an in vivo study and need to prepare a formulation.

- Q: How do I prepare **(+)-SHIN1** for animal experiments?
 - A: Direct injection of a DMSO stock solution is not recommended. A co-solvent formulation is required. Common formulations involve first dissolving **(+)-SHIN1** in DMSO to create a concentrated stock, which is then sequentially mixed with vehicles like PEG300, Tween-80, and saline, or with corn oil (see Table 3).[1][2] It is critical to prepare these working solutions freshly on the day of use and to observe for any precipitation before administration.[2] Note that some studies have found **(+)-SHIN1** to have rapid clearance in vivo, which may limit its utility in some animal models.[5][9]

Visualizations


[Click to download full resolution via product page](#)

Caption: Mechanism of **(+)-SHIN1** action on one-carbon metabolism.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical cell viability assay using **(+)-SHIN1**.

[Click to download full resolution via product page](#)

Caption: Logical flow for troubleshooting common experimental issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

- Materials: **(+)-SHIN1** powder (MW: 400.47), anhydrous DMSO, sterile microcentrifuge tubes.
- Calculation: To prepare a 10 mM stock solution, weigh out 4.00 mg of **(+)-SHIN1**. This will be dissolved in 1 mL of DMSO.
 - Calculation: $(4.00 \text{ mg}) / (400.47 \text{ g/mol}) = \sim 0.01 \text{ mmol}$. $(0.01 \text{ mmol}) / (1 \text{ mL}) = 10 \text{ mM}$.
- Procedure: a. Equilibrate the vial of **(+)-SHIN1** powder to room temperature before opening to prevent condensation. b. Weigh 4.00 mg of the powder and transfer it to a sterile microcentrifuge tube. c. Add 1 mL of fresh, anhydrous DMSO to the tube. d. Vortex thoroughly. If needed, gently warm the solution or sonicate in a water bath until all solid is dissolved.^{[1][7]} e. Once fully dissolved, create small-volume aliquots (e.g., 20 μL) in sterile tubes to minimize freeze-thaw cycles. f. Store aliquots at -80°C for long-term storage.^{[1][2]}

Protocol 2: Cell Proliferation Assay using Resazurin

- Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 μL of medium).
- Incubation: Allow cells to attach and resume proliferation by incubating for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Compound Preparation: a. Thaw a fresh aliquot of the 10 mM **(+)-SHIN1** stock solution. b. Perform serial dilutions in cell culture medium to prepare working concentrations (e.g., 2x the final desired concentrations). A typical concentration range to test for HCT-116 cells would span from 10 nM to 30 μM .^[5]
- Cell Treatment: a. Carefully add 100 μL of the 2x working solutions to the corresponding wells of the 96-well plate, bringing the total volume to 200 μL and achieving the final desired concentrations. b. Include appropriate controls: wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (background control).

- Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 72 hours).^[5]
- Viability Assessment: a. Add 20 μ L of a resazurin-based reagent to each well. b. Incubate for 2-4 hours, or as recommended by the manufacturer, allowing viable cells to convert resazurin to the fluorescent resorufin.
- Data Acquisition: Measure the fluorescence on a plate reader (typically \sim 560 nm excitation / \sim 590 nm emission).
- Analysis: a. Subtract the background fluorescence value (medium only) from all other values. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the normalized viability versus the log of the **(+)-SHIN1** concentration and fit a dose-response curve to calculate the IC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SHIN1 | TargetMol [targetmol.com]
- 8. SHIN1|2146095-85-2|MSDS [dcchemicals.com]
- 9. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [proper storage and handling of (+)-SHIN1]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610824#proper-storage-and-handling-of-shin1\]](https://www.benchchem.com/product/b610824#proper-storage-and-handling-of-shin1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com